7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Procure the definitive unsubstituted core scaffold (CAS 487019-10-3) for your imidazo[2,1-f]purine-2,4-dione SAR campaigns. As the pharmacophoric baseline lacking the critical N8 substituent, it is the irreducible negative control for attributing receptor affinity (5-HT1A/7, A3) and functional activity to specific derivatives. Use as a common intermediate for parallel optimization of antidepressant, anti-inflammatory, and CNS programs, or as an authenticated reference standard for impurity profiling of advanced 8-substituted candidates. The 4-fluorophenyl moiety enables 19F NMR binding studies and halogen-bond cocrystallography. Eliminate scaffold ambiguity—start with the pure, unsubstituted core.

Molecular Formula C15H12FN5O2
Molecular Weight 313.292
CAS No. 487019-10-3
Cat. No. B2889629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS487019-10-3
Molecular FormulaC15H12FN5O2
Molecular Weight313.292
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N3C=C(NC3=N2)C4=CC=C(C=C4)F
InChIInChI=1S/C15H12FN5O2/c1-19-12-11(13(22)20(2)15(19)23)21-7-10(17-14(21)18-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3,(H,17,18)
InChIKeyIWXXSLUBXVSBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 487019-10-3): Core Scaffold Identity and Physicochemical Baseline


7-(4-Fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is the unsubstituted (at position 8) core scaffold of the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione chemotype [1]. This tricyclic heterocycle combines a xanthine-derived purine-2,4-dione system fused to an imidazole ring bearing a 4-fluorophenyl substituent at C7 and methyl groups at N1 and N3. Its molecular formula is C15H12FN5O2 (MW 313.29 g/mol), with a calculated logP of 0.46 and 23 heavy atoms [2]. Unlike its extensively studied 8-substituted derivatives that act as 5-HT1A receptor partial agonists, PDE4B/10A inhibitors, or A3 adenosine receptor antagonists, this specific compound is recognized in authoritative databases as having no known biological activity reported in the primary literature [2]. Its value proposition lies in its role as the direct synthetic precursor and pharmacophoric reference point for the entire derivative class, making it indispensable for SAR campaigns, scaffold-hopping studies, and quality control in procurement of advanced intermediates.

Why 7-(4-Fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Substituted: Structural Uniqueness vs. 8-Substituted Derivatives


The imidazo[2,1-f]purine-2,4-dione chemotype is exquisitely sensitive to substitution patterns at both the 7- and 8-positions. Published structure–activity relationship (SAR) studies explicitly demonstrate that a substituent at the 7-position of the 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione system is essential for receptor affinity and selectivity, particularly toward 5-HT1A and 5-HT7 receptors, while the identity of the 8-substituent governs functional activity, pharmacokinetics, and side-effect profiles [1]. The target compound possesses the 4-fluorophenyl at C7 but lacks any substituent at N8, placing it at the critical nexus between inactive scaffold and biologically active derivative. Head-to-head comparison of AZ-853 and AZ-861, which differ solely in the 8-arylpiperazine substituent, revealed divergent functional agonist profiles, brain penetration, antidepressant-like potency, α1-adrenolytic effects, and metabolic side effects [2]. Consequently, using a generic 8-substituted analog as a surrogate for the unsubstituted core scaffold in synthetic or analytical workflows introduces uncontrolled variables that confound SAR interpretation, impurity profiling, and pharmacological benchmarking.

Quantitative Differentiation Evidence for 7-(4-Fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 487019-10-3)


Scaffold Identity: Unsubstituted at N8 Enables Definitive SAR Baseline vs. All 8-Substituted Derivatives

The target compound bears no substituent at the N8 position (confirmed by InChI and SMILES: CN1C2=C(C(=O)N(C1=O)C)N3C=C(NC3=N2)C4=CC=C(C=C4)F), distinguishing it from every pharmacologically active derivative in the imidazo[2,1-f]purine-2,4-dione class. In contrast, derivatives AZ-853 and AZ-861 carry 8-(4-(4-arylpiperazin-1-yl)butyl) substituents, while compound 4b bears an 8-(4-(2-pyrimidinyl)piperazin-1-yl)butyl group. Published SAR studies explicitly state that a substituent at the 7-position of the 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione scaffold is essential for receptor affinity [1]. The unsubstituted core therefore represents the true null-reference compound for any SAR campaign, providing the baseline against which all 8-substitution effects are measured. This compound is not reported to have any biological activity per ChEMBL and ZINC databases [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Fluorine-Mediated Electronic Modulation: 4-Fluorophenyl vs. Non-Fluorinated 7-Phenyl Analog

The 4-fluorophenyl substituent at C7 differentiates this compound from the non-fluorinated analog 1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 3767-50-8). While direct experimental logP values for both compounds are unavailable, the fluorinated analog (MW 313.29) has a 18 Da higher molecular weight than the non-fluorinated analog (MW 295.30). The presence of the para-fluoro substituent is known to modulate electron density on the 7-aryl ring and influence stacking interactions in biological targets, as demonstrated by the differential pharmacological profiles of AZ-853 (2-fluorophenylpiperazine) vs. AZ-861 (3-trifluoromethylphenylpiperazine), which differ only in the fluorine substitution pattern on the N8 arylpiperazine moiety and exhibit distinct 5-HT1A functional activity, brain penetration, blood pressure effects, and body weight changes [1]. The 4-fluorophenyl group in the target compound thus provides a unique electronic environment at the 7-position that serves as a critical control for comparative SAR studies against 4-chlorophenyl, 4-bromophenyl, and unsubstituted phenyl analogs [2].

Physicochemical Properties Fluorine Chemistry logP Comparison

Synthetic Intermediate Purity and Availability: Defined Identity for Downstream Derivatization

As the unsubstituted core scaffold, this compound serves as the direct synthetic precursor to the entire family of 8-substituted imidazo[2,1-f]purine-2,4-dione derivatives. Published synthetic routes to bioactive derivatives such as AZ-853, AZ-861, and compound 4b begin with the 1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core, which is then N8-alkylated with appropriate arylpiperazinylalkyl halides [1]. Commercially, the 8-phenyl derivative (CAS 326016-20-0) is available through Sigma-Aldrich as an AldrichCPR product, confirming industrial interest in this chemical space [2]. The target compound (CAS 487019-10-3) is consistently listed across multiple vendor catalogs with a typical purity specification of 95%, providing researchers with a defined starting material for SAR expansion rather than undertaking de novo core synthesis. The alternative—synthesizing the core scaffold in-house—requires multi-step organic synthesis involving cyclization of 1,3-dimethyl-4,5-diaminopyrimidine-2,6-dione with appropriate 4-fluorophenyl-containing reagents, as described in the primary medicinal chemistry literature.

Synthetic Chemistry Building Block Quality Control

Multimodal Receptor Class-Level Differentiation: A3 Adenosine vs. 5-HT1A/5-HT7 Pharmacophore Divergence

The imidazo[2,1-f]purine-2,4-dione scaffold serves as a privileged structure for two distinct receptor families depending on substitution pattern. While 8-arylpiperazinylalkyl derivatives (e.g., AZ-853, AZ-861) target serotonin 5-HT1A and 5-HT7 receptors with Ki values in the nanomolar range [1], a separate series of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones function as potent and selective A3 adenosine receptor antagonists [2]. The target compound, lacking the 8-substituent and bearing the 1,3-dimethyl (rather than 1-benzyl-3-propyl) pattern, occupies a unique intersection point between these two pharmacophore families. Its core scaffold is structurally poised for divergent lead optimization toward either serotonergic or adenosinergic targets, a flexibility not available with pre-substituted derivatives. The scaffold has also been explored in the context of PDE4B and PDE10A inhibition, with 8-substituted derivatives showing weak inhibitory potencies against these phosphodiesterases [3], further demonstrating the scaffold's multimodal target engagement potential.

Adenosine Receptors Serotonin Receptors Pharmacophore Modeling

Procurement-Driven Application Scenarios for 7-(4-Fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Medicinal Chemistry SAR Campaigns Requiring an Authentic Null-Reference Core Scaffold

In quantitative structure–activity relationship (QSAR) studies of imidazo[2,1-f]purine-2,4-dione derivatives targeting 5-HT1A, 5-HT7, D2, or A3 adenosine receptors, the unsubstituted core scaffold (CAS 487019-10-3) serves as the essential negative control. Published SAR explicitly demonstrates that a 7-position substituent is required for receptor affinity, and that the 8-substituent governs functional activity and selectivity [1]. By incorporating this compound as the baseline reference, medicinal chemists can definitively attribute observed biological activity to specific substituent effects rather than intrinsic scaffold properties. This application is supported by the PLOS ONE comparative pharmacology study of AZ-853 and AZ-861, which established that even subtle fluorine substitution differences on the 8-arylpiperazine produce divergent in vivo profiles [2].

Divergent Lead Optimization Across Multiple CNS Target Families

Research groups pursuing parallel lead optimization programs against serotonin receptors (antidepressant/anxiolytic), adenosine A3 receptors (anti-inflammatory/anticancer), and phosphodiesterases (CNS/respiratory indications) can use this single core scaffold as the common synthetic starting point. The 1,3-dimethyl substitution pattern is compatible with N8-alkylation to yield 5-HT1A/5-HT7 ligands [1], while the intact purine-2,4-dione system retains the pharmacophoric elements necessary for PDE4B/10A inhibition [2] and, with appropriate N1/N3 modification, A3 adenosine receptor antagonism [3]. This portfolio-level efficiency eliminates the need to procure, characterize, and inventory multiple distinct core scaffolds.

Analytical Reference Standard for Purity and Impurity Profiling of 8-Substituted Derivatives

During the quality control release testing of advanced 8-substituted imidazo[2,1-f]purine-2,4-dione drug candidates, the unsubstituted core scaffold may arise as a synthetic impurity from incomplete N8-alkylation or as a degradation product. Having authentic CAS 487019-10-3 as a characterized reference standard enables HPLC method development, impurity quantification, and forced degradation studies. The compound's distinct retention time, UV absorption profile, and mass spectral signature—deriving from its C15H12FN5O2 composition with a characteristic InChIKey (IWXXSLUBXVSBJA-UHFFFAOYSA-N)—provide unambiguous identification orthogonal to the more lipophilic 8-substituted products.

19F NMR Probe Development and Halogen-Bonding Structural Biology Studies

The para-fluorophenyl substituent at C7 provides a single 19F nucleus suitable for 19F NMR-based binding assays, protein-observed fluorine NMR (PrOF NMR) experiments, and metabolic stability monitoring in lead optimization campaigns. This capability is absent in the non-fluorinated 7-phenyl analog (CAS 3767-50-8). The 4-fluorophenyl group also serves as a halogen-bond donor in co-crystallography studies, potentially revealing binding pocket interactions not observable with the 7-phenyl or 7-(4-chlorophenyl) analogs. These applications leverage the unique electronic properties of the C–F bond, as evidenced by molecular modeling studies that revealed differential binding modes for fluorinated vs. trifluoromethyl-substituted derivatives in the 5-HT1A receptor [1].

Quote Request

Request a Quote for 7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.